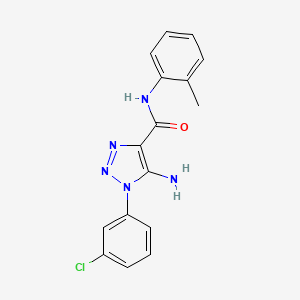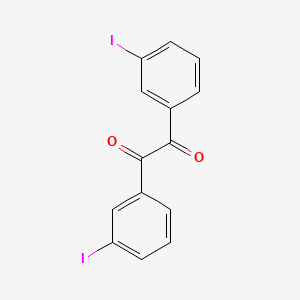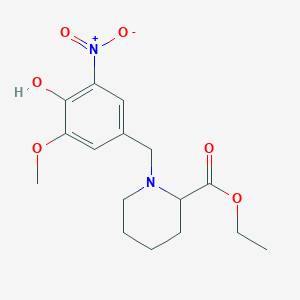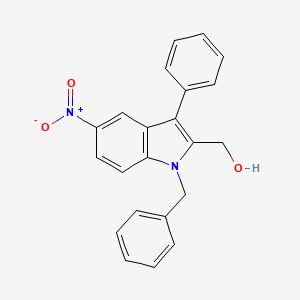![molecular formula C23H21F3N2O4S B5070109 N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide” is a complex organic compound. It contains a glycinamide group (a derivative of glycine, the simplest amino acid), which is substituted with various aromatic rings .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the glycinamide backbone and the attachment of the aromatic rings. The benzyloxy and trifluoromethyl groups might be introduced through substitution reactions .Molecular Structure Analysis
The molecule contains several functional groups, including an amide group (part of the glycinamide), aromatic rings, a benzyloxy group, a methylsulfonyl group, and a trifluoromethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amide group might participate in condensation or hydrolysis reactions. The aromatic rings could undergo electrophilic aromatic substitution, and the trifluoromethyl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar groups like the amide and sulfonyl groups could enhance its solubility in polar solvents .properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenylmethoxyanilino)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-33(30,31)28(15-22(29)27-21-10-6-5-9-20(21)23(24,25)26)18-11-13-19(14-12-18)32-16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZXMDWDHHRNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5070030.png)
![N-[4-(4-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B5070031.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5070060.png)
![5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B5070065.png)

![4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5070086.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5070102.png)
![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5070136.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)